BenchChemオンラインストアへようこそ!

3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol

Medicinal Chemistry Kinase Inhibitor Design Chemical Biology

3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-ol is a dual-functionalized 7-azaindole building block combining a reactive 3-iodo group for Pd-catalyzed cross-coupling with a 5-hydroxyl handle for orthogonal O-functionalization. This enables sequential diversification into 3,5-disubstituted kinase inhibitor libraries. The 7-azaindole core is a privileged hinge-binding motif for ATP-competitive kinase inhibitors, with validated sub-nanomolar potency against GSK-3β. The 5-OH group provides a convenient attachment point for PROTAC linkers. Avoid generic substitution—the iodo/hydroxy combination cannot be replicated by bromo, chloro, or non-hydroxylated analogs.

Molecular Formula C7H5IN2O
Molecular Weight 260.03 g/mol
CAS No. 1190322-48-5
Cat. No. B3220011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol
CAS1190322-48-5
Molecular FormulaC7H5IN2O
Molecular Weight260.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)I)O
InChIInChI=1S/C7H5IN2O/c8-6-3-10-7-5(6)1-4(11)2-9-7/h1-3,11H,(H,9,10)
InChIKeyDMOYKOPOJMHROR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS 1190322-48-5): A Functionalized 7‑Azaindole Scaffold for Kinase‑Focused Library Design and Diversification


3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS 1190322‑48‑5), also known as 5‑hydroxy‑3‑iodo‑7‑azaindole, is a heterocyclic building block containing a 7‑azaindole core functionalized with an iodine atom at the 3‑position and a hydroxyl group at the 5‑position . The 7‑azaindole framework is recognized as a privileged structure in medicinal chemistry due to its ability to mimic the purine ring of ATP and serve as a versatile “hinge‑binding” motif in kinase inhibitor design [1][2]. This compound is supplied as a research‑grade intermediate, typically with a purity of 97–98% .

Why 3‑Iodo‑1H‑pyrrolo[2,3‑b]pyridin‑5‑ol Cannot Be Casually Replaced by Other 7‑Azaindoles or 3‑Iodo‑7‑Azaindoles


Generic substitution among 7‑azaindole derivatives is scientifically unsound because small structural differences—particularly the presence, position, and electronic character of substituents—dramatically alter cross‑coupling reactivity, metabolic stability, hydrogen‑bonding capacity, and kinase selectivity profiles [1]. The 5‑hydroxy group in 3‑iodo‑1H‑pyrrolo[2,3‑b]pyridin‑5‑ol introduces a hydrogen‑bond donor/acceptor site and a handle for further derivatization (e.g., O‑alkylation, O‑arylation) that is absent in the parent 3‑iodo‑7‑azaindole . Conversely, the iodine at the 3‑position provides a reactive center for palladium‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig) that enable rapid diversification into focused kinase inhibitor libraries [1]. Interchanging this compound with a 3‑bromo, 3‑chloro, or non‑iodinated analog without accounting for the distinct reactivity order (I > Br > Cl) and the altered electronic effects of the 5‑OH group will yield different reaction kinetics, product distributions, and biological outcomes .

Quantitative Differentiation of 3‑Iodo‑1H‑pyrrolo[2,3‑b]pyridin‑5‑ol: Comparative Data for Procurement Decisions


Structural Distinction: 5‑Hydroxy Substituent Enables Unique Hydrogen‑Bonding and Derivatization Pathways

The presence of a hydroxyl group at the 5‑position of the 7‑azaindole scaffold is a critical differentiator from the commonly used 3‑iodo‑7‑azaindole (CAS 23616‑57‑1), which lacks this functionality. The 5‑OH group provides an additional hydrogen‑bond donor/acceptor capable of engaging the conserved lysine or aspartate residues in the ATP‑binding pocket of kinases, and it serves as a synthetic handle for O‑alkylation, O‑arylation, or sulfonylation [1]. In contrast, 3‑iodo‑7‑azaindole offers only the core heterocycle and the iodine atom for diversification, limiting the scope of accessible analogs and potential binding interactions [2].

Medicinal Chemistry Kinase Inhibitor Design Chemical Biology

Reactivity Advantage: Iodine at C‑3 Enables High‑Yielding, Chemoselective Cross‑Coupling

The 3‑iodo substituent on the 7‑azaindole core is significantly more reactive in palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura, Sonogashira) than the corresponding bromo or chloro analogs. This higher reactivity stems from the lower bond dissociation energy of the C–I bond (ca. 50–60 kcal/mol) compared to C–Br (ca. 65–70 kcal/mol) and C–Cl (ca. 80–85 kcal/mol) [1]. In the context of 7‑azaindole chemistry, this translates to faster oxidative addition, milder reaction conditions (often room temperature or 50–80 °C), and higher yields of diversified products compared to the 3‑bromo‑ or 3‑chloro‑7‑azaindole counterparts . The 5‑hydroxy group does not interfere with these cross‑coupling processes, allowing for orthogonal functionalization strategies.

Synthetic Methodology Palladium Catalysis C–C Bond Formation

Pharmacological Differentiation: 5‑OH Group Modulates Physicochemical Properties Critical for Drug‑Likeness

The introduction of a phenolic hydroxyl group at the 5‑position of the 7‑azaindole scaffold alters key physicochemical parameters that influence oral bioavailability and metabolic stability. For 3‑iodo‑1H‑pyrrolo[2,3‑b]pyridin‑5‑ol, the predicted pKa of the phenolic OH is 8.02 ± 0.40, which is within a physiologically relevant range and can affect solubility and permeability . The presence of the hydroxyl group also increases the topological polar surface area (TPSA) relative to 3‑iodo‑7‑azaindole (TPSA = 48.91 Ų for the target compound ), which can influence blood–brain barrier penetration and cellular uptake. Furthermore, the 5‑OH group can be glucuronidated or sulfated in vivo, providing a metabolic soft spot that may be exploited to control clearance [1].

Drug Discovery ADME/Tox Medicinal Chemistry

Optimal Scientific and Industrial Use Cases for 3‑Iodo‑1H‑pyrrolo[2,3‑b]pyridin‑5‑ol Based on Comparative Evidence


Design and Synthesis of Kinase‑Focused Libraries Targeting the Hinge Region

This compound is ideally suited for the rapid generation of diverse 3,5‑disubstituted 7‑azaindole libraries via sequential palladium‑catalyzed cross‑coupling at the 3‑position followed by O‑functionalization of the 5‑hydroxyl group. The high reactivity of the 3‑iodo substituent enables efficient Suzuki–Miyaura or Sonogashira coupling with a wide range of aryl, heteroaryl, and alkenyl boronic acids/alkynes under mild conditions [1]. The 5‑OH group can then be alkylated, arylated, or converted to a triflate for further diversification. This orthogonal reactivity profile is not available with the non‑hydroxylated 3‑iodo‑7‑azaindole [2].

Development of Selective GSK‑3β Inhibitors for Alzheimer's Disease Research

The pyrrolo[2,3‑b]pyridine scaffold, particularly when functionalized at the 5‑position, has been validated as a potent GSK‑3β inhibitor framework. Recent studies have demonstrated that pyrrolo[2,3‑b]pyridine derivatives can achieve sub‑nanomolar IC50 values against GSK‑3β (e.g., compounds 41, 46, and 54 with IC50 values of 0.22 nM, 0.26 nM, and 0.24 nM, respectively) [3]. 3‑Iodo‑1H‑pyrrolo[2,3‑b]pyridin‑5‑ol serves as an advanced intermediate for the synthesis of such inhibitors, providing a pre‑functionalized core that can be elaborated into highly potent and selective GSK‑3β ligands .

Synthesis of PROTACs and Bifunctional Degraders Utilizing the 5‑OH as a Linker Attachment Point

The phenolic hydroxyl group at the 5‑position offers a convenient and chemically orthogonal handle for attaching linkers in the construction of proteolysis‑targeting chimeras (PROTACs) and other bifunctional molecules. While the 3‑iodo group enables diversification of the ligand that binds the target protein of interest, the 5‑OH can be functionalized with polyethylene glycol (PEG) chains, alkyl azides, or other linkers for conjugation to an E3 ligase ligand [1]. This dual‑handle capability is a distinct advantage over simpler 3‑iodo‑7‑azaindoles, which lack a built‑in, orthogonal functional group for linker attachment [2].

Preparation of 5‑O‑Substituted 7‑Azaindole Derivatives for CNS‑Focused Drug Discovery

Modulation of the phenolic hydroxyl group at the 5‑position allows for precise control over physicochemical properties such as lipophilicity (LogP), polar surface area (TPSA), and hydrogen‑bonding capacity. This is particularly valuable in CNS drug discovery, where optimizing blood‑brain barrier penetration is critical . 3‑Iodo‑1H‑pyrrolo[2,3‑b]pyridin‑5‑ol can be elaborated into 5‑O‑alkyl or 5‑O‑aryl ethers that fine‑tune these parameters while retaining the ability to engage kinase active sites via the 7‑azaindole core [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.